2-[4-(2-Methoxyethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a pinacol boronate ester featuring a nitro group at the 3-position and a 2-methoxyethoxy substituent at the 4-position of the phenyl ring. Its molecular formula is $ \text{C}{15}\text{H}{21}\text{BNO}_6 $, with a molecular weight of 323.15 g/mol and a purity of 98% . The nitro group enhances electrophilicity, while the 2-methoxyethoxy side chain contributes to solubility in polar organic solvents. This compound has been used in cross-coupling reactions, though commercial availability is currently discontinued .
Properties
IUPAC Name |
2-[4-(2-methoxyethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO6/c1-14(2)15(3,4)23-16(22-14)11-6-7-13(21-9-8-20-5)12(10-11)17(18)19/h6-7,10H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSADQZJYCTBNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCCOC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Physicochemical Properties
Molecular Architecture
The compound features a 1,3,2-dioxaborolane core substituted with a 4-(2-methoxyethoxy)-3-nitrophenyl group. The SMILES notation (CC1(C)C(C)(C)OB(C2=CC=C(OCCOC)C([N+]([O-])=O)=C2)O1) confirms the presence of a pinacol boronate ester moiety, which enhances stability and handling compared to free boronic acids.
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling (Miyaura Borylation)
The most widely reported method involves palladium-catalyzed borylation of aryl halides with bis(pinacolato)diboron (B₂pin₂).
Representative Procedure
Reagents :
- 1-Bromo-4-(2-methoxyethoxy)-3-nitrobenzene (1.0 equiv)
- B₂pin₂ (1.5 equiv)
- PdCl₂(dppf) (5 mol%)
- Potassium acetate (2.0 equiv)
- 1,4-Dioxane (anhydrous)
Conditions :
Workup :
- Dilution with water, extraction with ethyl acetate (3×300 mL)
- Drying over Na₂SO₄, solvent evaporation
- Purification via silica gel chromatography (50% EtOAc/hexanes)
Mechanistic Insight : The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetallation with B₂pin₂ and reductive elimination to yield the boronic ester.
Catalytic System Optimization
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| PdCl₂(dppf) | None | 1,4-Dioxane | 100 | 90 | |
| Pd(OAc)₂ | DCPF | Et₂O/Benzene | 100 | 78 |
The choice of ligand critically impacts efficiency. Diphosphine ligands (e.g., dppf) stabilize the Pd(0) intermediate, reducing catalyst decomposition.
Transesterification of Boronic Acids
For laboratories lacking specialized catalysts, transesterification offers a viable alternative:
Protocol
- Starting Material : 3-Nitro-4-(2-methoxyethoxy)phenylboronic acid
- Diol : Pinacol (2.2 equiv)
Conditions :
Yield : 70–75%
Equilibrium Dynamics : The reaction favors ester formation due to azeotropic removal of water. Bulky diols like pinacol shift equilibrium toward the product by stabilizing the boronate through steric and electronic effects.
Alternative Approaches
Direct Boronylation of Phenols
Though less common, direct coupling of phenol derivatives with boronating agents has been explored:
- Reagents : Phenol, B₂pin₂, Cu(OAc)₂
- Yield : <50% (limited by competing side reactions)
Microwave-Assisted Synthesis
- Conditions : 150°C, 30 min, Pd/C catalyst
- Advantage : 40% reduction in reaction time
- Drawback : Higher impurity burden requiring HPLC purification
Reaction Optimization and Challenges
Critical Parameters
- Oxygen Sensitivity : Boronic esters undergo oxidation; rigorous inert atmosphere (Ar/N₂) is essential.
- Solvent Polarity : Polar aprotic solvents (DMF, dioxane) improve catalyst solubility but may increase ester hydrolysis.
- Temperature : Reactions below 80°C result in incomplete conversion, while >110°C promotes deboronation.
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) | % of Total Cost |
|---|---|---|
| Aryl bromide | 450 | 62% |
| B₂pin₂ | 220 | 30% |
| PdCl₂(dppf) | 50 | 7% |
Catalyst recycling protocols can reduce Pd-related expenses by 40%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and aryl halides.
Major Products
Reduction: 2-[4-(2-Methoxyethoxy)-3-aminophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Substitution: Various biaryl compounds depending on the aryl halide used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-[4-(2-Methoxyethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a building block in Suzuki-Miyaura cross-coupling reactions to create complex molecules, including pharmaceuticals and agrochemicals.
Biology
The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for compounds with antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic effects, particularly if the nitrophenyl group is modified to enhance biological activity.
Industry
In the chemical industry, this compound can be used in the production of advanced materials, such as polymers and electronic materials, due to its ability to form stable biaryl linkages.
Mechanism of Action
The mechanism by which 2-[4-(2-Methoxyethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects largely depends on the specific reactions it undergoes. In Suzuki-Miyaura cross-coupling, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound. The palladium catalyst facilitates the formation of a palladium complex with the aryl halide, which then reacts with the boronic ester to form the desired product.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The table below highlights structural differences among related boronate esters:
Electronic Effects
- Nitro Group (NO₂): The target compound’s nitro group at the 3-position withdraws electron density, enhancing reactivity in Suzuki-Miyaura couplings compared to electron-donating groups like methoxy (-OCH₃) .
- 2-Methoxyethoxy Chain (-OCH₂CH₂OCH₃): This substituent improves solubility in polar solvents (e.g., DMF, dioxane) relative to simpler methoxy or alkyl groups .
Comparison with Other Compounds
- Chlorination: describes chlorination of a dimethoxyphenyl boronate using N-chlorosuccinimide (NCS), yielding dichloro derivatives.
- Suzuki Coupling: Compounds like 2-(4-bromophenyl)-dioxaborolane are used in cross-couplings with aldehydes or halides .
Physical and Chemical Properties
Melting Points and Solubility
Spectroscopic Data
- NMR Shifts: For 2-(4-methoxyphenyl)-dioxaborolane, $ ^1\text{H} $-NMR shows aromatic protons at δ 7.75 (d, J = 8.7 Hz) and δ 6.89 (d, J = 8.7 Hz), with methoxy at δ 3.82 .
- Mass Spectrometry: The target compound’s molecular ion peak would likely appear near m/z 323 ([M]⁺), similar to analogs in and .
Cross-Coupling Reactions
The nitro group in the target compound facilitates electrophilic aromatic substitution, making it useful in:
Biological Activity
2-[4-(2-Methoxyethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential biological applications. Its unique structure allows for interaction with various biological systems, making it a candidate for research in pharmacology and medicinal chemistry. This article reviews its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of the Nitro Group : The introduction of the nitro group at the para position of the phenyl ring is essential for biological activity.
- Formation of the Dioxaborolane Ring : This is achieved through a reaction involving boronic acid derivatives and appropriate coupling agents.
- Purification : The final compound is purified using chromatographic techniques to ensure high purity levels.
Biological Activity
The biological activities of this compound have been explored in various studies, focusing on its potential as an enzyme inhibitor and its effects on cellular metabolism.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis through inhibition of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). Increased NAD+ levels are crucial for cellular metabolism and energy production.
- Study Findings : In vitro assays demonstrated that this compound can significantly increase NAD+ levels in cultured cells when administered at micromolar concentrations. This suggests potential applications in metabolic disorders where NAD+ levels are compromised .
Cytotoxicity and Antitumor Activity
The compound has shown promise in preliminary studies regarding its cytotoxic effects on cancer cell lines.
- Case Study : In a study evaluating its effects on various cancer cell lines (e.g., HeLa and MCF-7), treatment with this compound resulted in reduced cell viability and induced apoptosis in a dose-dependent manner. The mechanism appears to involve oxidative stress pathways leading to cell death .
Data Table: Biological Activity Summary
| Biological Activity | Observed Effect | Concentration | Reference |
|---|---|---|---|
| NAMPT Inhibition | Increased NAD+ levels | 1 µM | |
| Cytotoxicity | Reduced cell viability | 10-50 µM | |
| Apoptosis Induction | Induction of apoptosis | 25 µM |
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of NAMPT : By inhibiting NAMPT, the compound disrupts NAD+ biosynthesis.
- Oxidative Stress Induction : Increased reactive oxygen species (ROS) production leads to cellular damage and apoptosis in tumor cells.
Q & A
Q. Mechanistic Insights
- Nitro Group : The electron-withdrawing nitro group enhances electrophilicity at the boron-bound carbon, accelerating transmetalation but may reduce stability under basic conditions. This necessitates pH control (pH 7–9) to prevent hydrolysis of the boronate ester .
- Methoxyethoxy Group : The electron-donating methoxyethoxy group introduces steric hindrance, requiring bulky ligands (e.g., SPhos) to prevent catalyst poisoning. Computational studies suggest π-π stacking between the methoxyethoxy chain and aromatic coupling partners improves regioselectivity in asymmetric reactions .
Data Contradiction Analysis
Conflicting reports on coupling yields (50–90%) arise from solvent polarity differences. Polar aprotic solvents (e.g., DMF) stabilize intermediates but may deactivate palladium catalysts; non-polar solvents (e.g., toluene) mitigate this but slow reaction kinetics .
What analytical techniques are critical for characterizing this compound and its impurities?
Q. Core Methods
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons appear at δ 7.8–8.2 ppm (nitro-substituted ring) and δ 6.8–7.2 ppm (methoxyethoxy-substituted ring).
- ¹¹B NMR : A singlet at δ 30–32 ppm confirms boronate ester formation .
- Mass Spectrometry : High-resolution ESI-MS identifies isotopic patterns (e.g., [M+H]⁺ at m/z 356.2) and detects hydrolyzed byproducts (e.g., boronic acids) .
Advanced Applications
X-ray crystallography resolves steric interactions between the dioxaborolane ring and substituents, aiding in crystal engineering for material science applications .
How does the nitro group modulate biological activity in medicinal chemistry applications?
In Vitro Interactions
The nitro group facilitates reversible covalent binding to thiol groups in enzymes (e.g., tyrosine kinases), as observed in analogues with IC₅₀ values <1 µM. However, nitro reduction in physiological conditions generates reactive intermediates, necessitating stabilization via fluorination or methoxy substitution .
Case Study
In a 2024 study, nitro-to-cyano substitution retained inhibitory activity against EGFR mutants (L858R/T790M) while reducing off-target toxicity, suggesting structural tuning strategies .
What are the stability challenges during storage and handling?
Q. Degradation Pathways
- Hydrolysis : The boronate ester hydrolyzes in humid environments (t₁/₂ = 48 hours at 40°C/75% RH). Anhydrous storage under argon with molecular sieves extends stability to >6 months .
- Light Sensitivity : Nitro groups undergo photodegradation; amber vials and low-temperature storage (–20°C) are recommended .
How is this compound applied in materials science?
Q. Advanced Applications
- Conjugated Polymers : The nitro group enhances electron-deficient character, enabling n-type semiconductor synthesis with electron mobilities >0.5 cm²/V·s .
- Metal-Organic Frameworks (MOFs) : As a linker, it coordinates to Zr⁴⁺ nodes in UiO-66 analogues, improving CO₂ adsorption capacity by 30% via dipole interactions .
Can non-palladium catalysts be used in its synthesis or applications?
Q. Alternative Catalysts
- Nickel Catalysts : NiCl₂(dppe) enables coupling at 60°C but requires stoichiometric Zn reductants, limiting scalability .
- Earth-Abundant Metals : Cobalt-doped MOFs (e.g., UiO-Co) achieve 83% yield in borylation reactions but are substrate-specific .
How do structural analogues compare in reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
